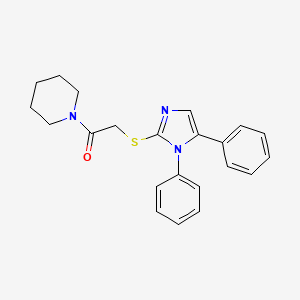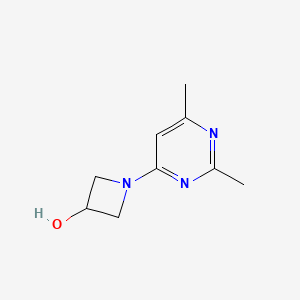
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a novel compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including medicinal chemistry, pharmacology, and drug discovery. In
Scientific Research Applications
Anticancer Properties Further research has explored the anticancer properties of derivatives closely related to 2-(5-(4-Methoxyphenyl)Isoxazol-3-yl)-N-(Pyridin-2-ylmethyl)acetamide. Vinayak et al. (2014) synthesized and tested various acetamide derivatives for cytotoxicity against cancer cell lines, including PANC-1, HepG2, and MCF7. Some compounds showed significant cytotoxicity, indicating potential for cancer treatment (Vinayak et al., 2014).
Synthesis of Heterocycles The versatility of acetamide derivatives extends to the synthesis of heterocycles, as demonstrated by Purkayastha et al. (1995). Their work on synthesizing alkoxyisoxazoles and their derivatives underscores the compound's role in creating pharmacologically relevant structures (Purkayastha et al., 1995).
Corrosion Inhibition and Material Protection Investigations into thiazole-based pyridine derivatives, including those with methoxyphenyl groups, have shown effectiveness in corrosion inhibition on mild steel. This application is crucial for extending the lifespan of steel structures in corrosive environments (Chaitra et al., 2016).
Selective Adenosine A3 Receptor Antagonists Research on adenosine A3 receptor antagonists has identified compounds with methoxyphenyl and pyridinyl groups as highly potent and selective, offering insights into developing therapeutic agents for conditions mediated by the adenosine A3 receptor (Press et al., 2004).
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-16-7-5-13(6-8-16)17-10-15(21-24-17)11-18(22)20-12-14-4-2-3-9-19-14/h2-10H,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPNIKVUEKBPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2856635.png)
![N-[1-[2-(2-Formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2856637.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2856642.png)
![N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2856644.png)




![2-[4-(4-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2856653.png)

![tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate](/img/structure/B2856657.png)
